molecular formula C20H21N3O2S B2938589 3-(naphthalen-1-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one CAS No. 2177366-21-9

3-(naphthalen-1-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one

Cat. No.: B2938589
CAS No.: 2177366-21-9
M. Wt: 367.47
InChI Key: DNOXOVJRROQDCI-UHFFFAOYSA-N
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Description

3-(naphthalen-1-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one is a synthetic small molecule designed for medicinal chemistry and pharmacology research. Its structure incorporates two privileged pharmacophores in medicinal chemistry: a naphthalene group and a 1,3,4-thiadiazole ring , linked through a piperidine-propanone scaffold. This specific architecture suggests potential for diverse biological activity. The 1,3,4-thiadiazole core is a well-characterized scaffold known for its strong aromaticity and presence in compounds with a broad spectrum of pharmacological properties. This moiety is considered a bioisostere for pyrimidine and pyridazine rings, which can enhance lipophilicity and improve cell permeability, leading to favorable bioavailability in research models . Derivatives of 1,3,4-thiadiazole have demonstrated significant antimicrobial activity and are also investigated for their effects on the central nervous system (CNS) , including as potential anticonvulsant agents . Furthermore, the naphthalene moiety is a versatile structural component frequently employed in drug discovery. Naphthalene-containing compounds have been explored as potent inhibitors of parasitic targets, such as Plasmodium falciparum dihydrofolate reductase (PfDHFR) for antimalarial research . The integration of these two powerful subunits into a single molecule makes this compound a highly interesting candidate for researchers investigating new therapeutic agents for infectious diseases, neurological disorders, and other pathological conditions. This product is provided for research purposes only. It is strictly labeled as "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-naphthalen-1-yl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-19(9-8-16-6-3-5-15-4-1-2-7-18(15)16)23-12-10-17(11-13-23)25-20-22-21-14-26-20/h1-7,14,17H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOXOVJRROQDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)CCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(naphthalen-1-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one is a novel synthetic molecule that incorporates a naphthalene moiety and a thiadiazole derivative linked through a piperidine structure. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

Structural Overview

The compound's structure can be broken down into three key components:

  • Naphthalene ring : Known for its aromatic properties, which can influence the compound's interaction with biological targets.
  • Thiadiazole moiety : A heterocyclic structure that is often associated with various biological activities, including antimicrobial and anticancer effects.
  • Piperidine linkage : This cyclic amine is frequently found in pharmaceuticals, contributing to the compound's bioactivity.

Antimicrobial Properties

Research has shown that thiadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds containing the thiadiazole ring have been reported to possess moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the piperidine and naphthalene components may enhance this activity through synergistic effects.

Anticancer Activity

Thiadiazole derivatives are also recognized for their potential as anticancer agents. A study evaluated several thiadiazole compounds against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. Results indicated that certain derivatives exhibited promising cytotoxic effects comparable to standard treatments like cisplatin . The incorporation of the naphthalene group in our target compound may further potentiate its anticancer efficacy due to enhanced lipophilicity and cellular uptake.

The proposed mechanisms for the biological activities of thiadiazole-containing compounds often involve:

  • Inhibition of key enzymes : Such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis.
  • Induction of apoptosis : Through the activation of caspases and other apoptotic pathways.
  • Disruption of microbial cell walls : Leading to cell death in bacterial pathogens.

Case Studies

  • Antimicrobial Screening :
    • A series of studies have highlighted the effectiveness of thiadiazole derivatives against various pathogens. For example, a compound similar to our target was tested and showed significant inhibition against E. coli and Staphylococcus aureus .
  • Anticancer Efficacy :
    • In vitro assays demonstrated that compounds with similar structures induced apoptosis in cancer cell lines through mitochondrial pathways . The presence of naphthalene may enhance these effects due to its ability to intercalate DNA.

Data Table

Activity TypeCompound StructureTest Organism/Cell LineActivity Level
AntimicrobialThiadiazole derivativesSalmonella typhiModerate to Strong
AnticancerThiadiazole + NaphthaleneHepG-2, A-549Comparable to Cisplatin
Enzyme InhibitionThiadiazole-containing compoundsDHFRSignificant Inhibition

Comparison with Similar Compounds

Research Findings and Trends

  • Thiadiazole vs. Morpholine/Piperazine: Thiadiazole-containing compounds often exhibit superior enzyme inhibitory activity due to sulfur's electronegativity and hydrogen-bonding capacity. For example, thiadiazole derivatives show IC₅₀ values in the nanomolar range against kinases, whereas morpholine analogs are less potent.
  • Naphthalene Substitution : Naphthalen-1-yl derivatives demonstrate higher binding affinity to aromatic-rich targets (e.g., serotonin receptors) compared to naphthalen-2-yl isomers, as seen in docking studies.
  • Metabolic Stability: Piperidine-thiadiazole hybrids exhibit longer half-lives (t₁/₂ > 4 hours in vitro) than dimethylamino-propanones, which undergo rapid hepatic oxidation.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound?

Answer:
The synthesis involves multi-step reactions. A key step is the formation of the 1,3,4-thiadiazol moiety, which can be achieved via the Pinner reaction using nitriles and hydrazine derivatives under acidic conditions . The naphthalene-propanone core can be synthesized by refluxing 1-hydroxynaphthalene derivatives with hydroxylamine hydrochloride and KOH in absolute ethanol for 12+ hours, followed by neutralization with acetic acid . For the piperidinyl-thiadiazol linkage, nucleophilic substitution reactions (e.g., replacing a leaving group on the piperidine ring with a thiadiazol-2-yloxy group) are effective. Purification typically involves recrystallization from ethanol-DMF mixtures .

Basic: What analytical techniques confirm the compound’s purity and structural integrity?

Answer:

  • Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths (mean C–C = 0.005 Å) and torsion angles, critical for confirming stereochemistry .
  • NMR spectroscopy: 1^1H and 13^13C NMR identify proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.5 ppm) and carbonyl groups (C=O at ~200 ppm).
  • High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., C20_{20}H19_{19}N3_{3}O2_{2}S).
  • HPLC: Monitors purity (>95% recommended for pharmacological studies) using C18 columns and UV detection .

Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

Answer:
Discrepancies often arise from dynamic rotational isomerism or solvent effects. Strategies include:

  • Variable-temperature NMR: Freezes conformers to simplify splitting (e.g., at –40°C).
  • Computational modeling: Density Functional Theory (DFT) predicts coupling constants (J-values) and compares them to experimental data .
  • 2D NMR (COSY, NOESY): Maps proton-proton correlations, especially for overlapping peaks in the naphthalene region .

Advanced: What experimental designs are optimal for studying its bioactivity?

Answer:

  • In vitro assays: Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50_{50} determination. Include positive controls (e.g., staurosporine for kinases).
  • Cell-based studies: Employ dose-response curves (0.1–100 µM) in relevant cell lines, with viability assessed via MTT assays.
  • In silico docking: AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., thiadiazol interactions with ATP-binding pockets) .

Advanced: How to address low yields in the final coupling step (piperidine-thiadiazol linkage)?

Answer:
Common issues and solutions:

  • Steric hindrance: Replace bulky leaving groups (e.g., Cl → F) on the piperidine ring.
  • Solvent optimization: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Catalysis: Add KI or tetrabutylammonium iodide to enhance nucleophilicity .
  • Temperature control: Conduct reactions at 60–80°C to balance kinetics and side reactions .

Advanced: What computational methods elucidate electronic properties relevant to reactivity?

Answer:

  • Frontier Molecular Orbital (FMO) analysis: Calculates HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. The thiadiazol ring’s LUMO often drives reactivity .
  • Molecular Electrostatic Potential (MEP): Highlights electron-deficient regions (e.g., carbonyl groups) for nucleophilic attack .
  • Molecular dynamics (MD): Simulates solvation effects on conformation (e.g., piperidine ring flexibility in aqueous vs. lipid environments) .

Basic: How to assess the compound’s stability under physiological conditions?

Answer:

  • pH stability: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for similar compounds) .
  • Light sensitivity: Store in amber vials and test under UV/visible light exposure .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

  • Core modifications: Synthesize analogs with variations in the thiadiazol (e.g., 1,2,4-thiadiazol vs. 1,3,4-thiadiazol) or naphthalene (e.g., substituents at C-2 vs. C-4) .
  • Bioisosteric replacement: Replace the piperidine ring with morpholine or azepane to assess ring size effects .
  • Pharmacophore mapping: Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., thiadiazol oxygen) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Standardize assays: Ensure consistent cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times.
  • Metabolite profiling: Use LC-MS to check for in situ degradation products that may confound results .
  • Orthogonal validation: Confirm hits with alternative assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Basic: What experimental design principles apply to pharmacological studies?

Answer:

  • Randomized block designs: Assign treatments randomly within blocks to control for batch effects (e.g., cell passage number) .
  • Dose-response metrics: Use 4-parameter logistic curves to calculate EC50_{50}/IC50_{50} values.
  • Blinding: Perform assays with blinded samples to reduce bias in data interpretation .

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